
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Selectivity
Research on chemical inhibitors targeting cytochrome P450 isoforms highlights the importance of selective inhibition in predicting drug-drug interactions (DDIs) and understanding the metabolism of pharmaceuticals. Selective inhibitors help in identifying the specific CYP isoforms involved in drug metabolism, which is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Synthetic Protocols for Pyridazine and Pyridazone Analogues
The synthesis of pyridazine and pyridazone derivatives, which share structural similarities with the compound of interest, is significant due to their biological activities, especially related to the cardiovascular system. These compounds are synthesized using conventional methods, and their properties like being electron-deficient heteroaromatic compounds make them intriguing for further exploration in medicinal chemistry (Jakhmola et al., 2016).
COX-2 Inhibition by Pyridazinone Compounds
The selective inhibition of cyclooxygenase-2 (COX-2) by vicinally disubstituted pyridazinones, such as ABT-963, demonstrates the therapeutic potential of such compounds in treating inflammation and pain associated with conditions like arthritis. This research underscores the relevance of structural design in developing selective and potent inhibitors with minimal side effects (Asif, 2016).
Advanced Oxidation Processes in Environmental Remediation
The degradation of pharmaceuticals and toxic compounds in water through advanced oxidation processes (AOPs) is a crucial area of environmental chemistry. Research on the mechanisms, by-products, and effectiveness of AOPs in treating contaminants like acetaminophen highlights the potential for applying similar methodologies to study and mitigate the environmental impact of diverse chemical compounds (Qutob et al., 2022).
Metabotropic Glutamate Receptor Antagonists
The study of non-competitive, selective antagonists for neurological receptors, such as perampanel for AMPA receptors, offers insights into the development of novel therapeutics for neurological disorders. These compounds serve as models for understanding how structural features contribute to selective receptor modulation and therapeutic outcomes (Rektor, 2013).
Propriétés
IUPAC Name |
4-acetyl-N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLGMSTVZJHLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

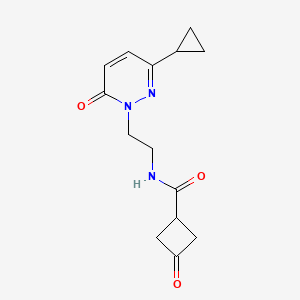
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
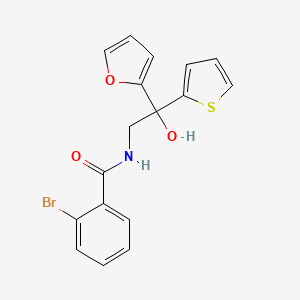
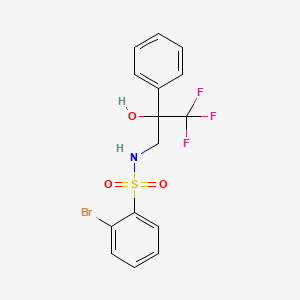
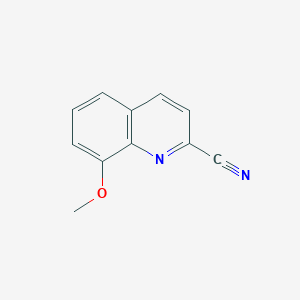
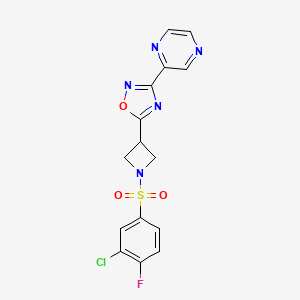


![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)